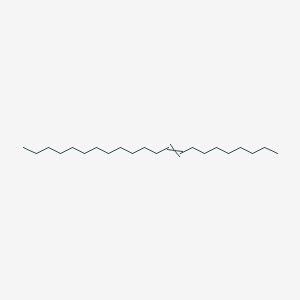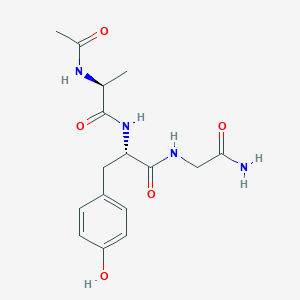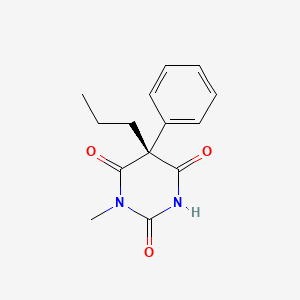
(-)-1-Methyl-5-phenyl-5-propylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1-Methyl-5-phenyl-5-propylbarbituric acid: is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a propyl group attached to the barbituric acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-Methyl-5-phenyl-5-propylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. The process begins with the preparation of diethyl malonate, which is then alkylated with appropriate alkyl halides to introduce the methyl, phenyl, and propyl groups. The alkylated malonate is then subjected to a cyclization reaction with urea under acidic or basic conditions to form the barbituric acid core. The final product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yields and purity, often involving multiple recrystallization steps and advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid can undergo oxidation reactions, particularly at the phenyl and propyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the barbituric acid core, potentially converting them to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, especially at the phenyl group, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents under acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the phenyl and propyl groups.
Reduction: Hydroxylated barbituric acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in studies of barbiturate synthesis and reactivity.
- Investigated for its potential as a precursor in the synthesis of more complex barbiturate derivatives.
Biology:
- Studied for its effects on the central nervous system, particularly its sedative and hypnotic properties.
- Used in research on the mechanisms of action of barbiturates and their interactions with neurotransmitter receptors.
Medicine:
- Explored for its potential therapeutic applications as a sedative and anticonvulsant.
- Investigated for its pharmacokinetics and pharmacodynamics in animal models.
Industry:
- Utilized in the development of pharmaceutical formulations containing barbiturate derivatives.
- Studied for its stability and shelf-life in various formulations.
Mécanisme D'action
Molecular Targets and Pathways: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. The compound binds to a specific site on the GABA_A receptor, distinct from the binding sites of benzodiazepines and other GABAergic drugs.
Comparaison Avec Des Composés Similaires
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties but differing in its substitution pattern.
Secobarbital: A barbiturate with a different alkyl substitution, leading to variations in its pharmacokinetic profile.
Thiopental: A barbiturate used primarily as an anesthetic, with a sulfur atom replacing one of the oxygen atoms in the barbituric acid core.
Uniqueness: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic stability. The presence of the methyl, phenyl, and propyl groups contributes to its distinct binding affinity and efficacy at the GABA_A receptor, differentiating it from other barbiturates.
Propriétés
Numéro CAS |
37120-83-5 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(5R)-1-methyl-5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16(2)12(14)18/h4-8H,3,9H2,1-2H3,(H,15,17,19)/t14-/m1/s1 |
Clé InChI |
ZPEFWBKTKHZGQU-CQSZACIVSA-N |
SMILES isomérique |
CCC[C@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
SMILES canonique |
CCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


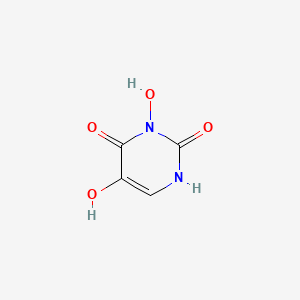

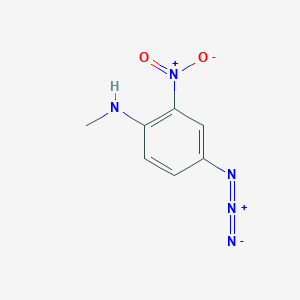
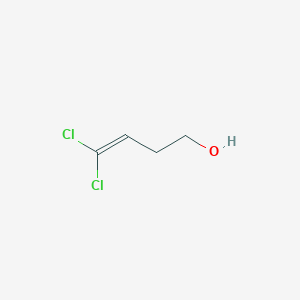
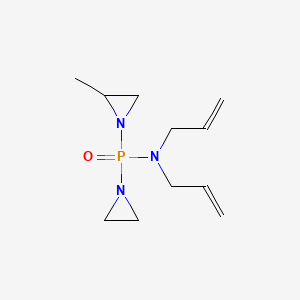
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)


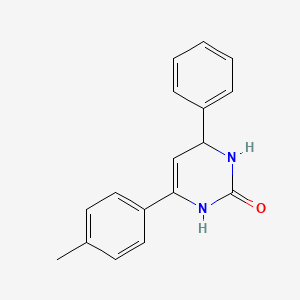
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

